Lipophilicity (XLogP3) Differentiates 4-(Cyclohexylsulfanyl)butan-1-ol from Its Two-Carbon-Shorter Homolog
4-(Cyclohexylsulfanyl)butan-1-ol exhibits a computed XLogP3 of 2.7, which is 0.7 log units higher than the XLogP3 of 2.0 calculated for the one-step-shorter homolog, 2-(cyclohexylsulfanyl)ethanol [1][2]. This 0.7-unit increase indicates a roughly 5-fold higher predicted partition coefficient for the target compound in an octanol/water system, directly affecting its suitability in hydrophobic reaction media or biological membrane permeation models.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | 2-(Cyclohexylsulfanyl)ethanol: 2.0 |
| Quantified Difference | ΔXLogP3 = +0.7 (approx. 5-fold increase in predicted partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem data (2021–2025) |
Why This Matters
A 0.7-unit logP difference can determine whether a compound partitions into an organic phase during extraction or crosses a lipid membrane in a biological assay, making this a decision-relevant parameter for procurement.
- [1] PubChem. (2025). Compound Summary for CID 253478: 4-(Cyclohexylsulfanyl)butan-1-ol. National Center for Biotechnology Information. Retrieved May 2025. View Source
- [2] PubChem. (2025). Compound Summary for CID 245045: 2-(Cyclohexylsulfanyl)ethanol. National Center for Biotechnology Information. Retrieved May 2025. View Source
